N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide is a compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2,1,3-benzothiadiazole (bt) derivatives, are known to be important acceptor units used in the development of photoluminescent compounds .
Mode of Action
Bt derivatives, due to their strong electron-withdrawing ability, can improve the electronic properties of the resulting organic materials when used in molecular construction .
Biochemical Pathways
Bt derivatives are known to be used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
Bt derivatives are known to be used in the development of photoluminescent compounds, suggesting they may have a role in light emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide typically involves the reaction of 2,1,3-benzothiadiazole with cyclobutanecarboxylic acid or its derivatives. One common method is to use 4-amino-2,1,3-benzothiadiazole as a starting material, which is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) due to its photoluminescent properties
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N,N′-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine
- 2,1,3-benzothiadiazol-4-yl isocyanate
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide stands out due to its unique combination of a benzothiadiazole core and a cyclobutanecarboxamide moiety. This structure imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photoluminescent materials .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities. This article explores the compound’s synthesis, biological mechanisms, and relevant case studies, along with a detailed analysis of its effects on various biological systems.
Chemical Structure and Synthesis
The compound features a benzothiadiazole moiety linked to a cyclobutanecarboxamide. The synthesis typically involves multi-step organic reactions that include the formation of the benzothiadiazole core followed by cyclobutane carboxamide derivatization.
Property | Details |
---|---|
IUPAC Name | This compound |
CAS Number | 950320-92-0 |
Molecular Formula | C10H10N2O2S |
Molecular Weight | 218.26 g/mol |
This compound exhibits its biological effects primarily through interaction with specific molecular targets. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
Preliminary studies have shown that this compound exhibits antitumor properties in vitro. It was found to induce apoptosis in cancer cell lines by triggering caspase pathways . The specific pathways involved and the dose-response relationship are areas of ongoing investigation.
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
- Cancer Cell Studies : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar benzothiadiazole derivatives:
Compound | Biological Activity |
---|---|
Benzothiadiazole Derivative A | Antimicrobial and anti-inflammatory |
Benzothiadiazole Derivative B | Antitumor properties |
N-(2,1,3-benzothiadiazol-4-yl)carboxamide | Antimicrobial and antitumor |
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAWPPMENYPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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